Phenylcyclopentyl 4-propylpiperazinyl ketone
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Overview
Description
Phenylcyclopentyl 4-propylpiperazinyl ketone is a synthetic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylcyclopentyl 4-propylpiperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Phenylcyclopentyl 4-propylpiperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Phenylcyclopentyl 4-propylpiperazinyl ketone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenylcyclopentyl 4-propylpiperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Phenylcyclopentyl 4-propylpiperazinyl ketone can be compared with other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological and pharmacological properties
Biological Activity
Phenylcyclopentyl 4-propylpiperazinyl ketone (PCPPK) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of PCPPK, summarizing findings from various studies, including its mechanisms of action, effects on different biological systems, and potential clinical implications.
The biological activity of PCPPK is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that PCPPK exhibits affinity for serotonin (5-HT) receptors and dopamine receptors, which are crucial in modulating mood, cognition, and behavior.
Serotonin Receptor Interaction
PCPPK has been shown to act as a selective antagonist at certain serotonin receptor subtypes. The inhibition of these receptors may contribute to its anxiolytic and antidepressant-like effects observed in animal models. Studies have demonstrated that compounds with similar structures often display significant interactions with the 5-HT_1A and 5-HT_2A receptors, suggesting a potential pathway for therapeutic effects.
Dopamine Receptor Modulation
Additionally, PCPPK interacts with dopamine D2 receptors, which are implicated in the regulation of mood and reward pathways. This interaction may account for its potential use in treating conditions such as schizophrenia or bipolar disorder.
Biological Activity and Pharmacological Effects
Research has highlighted several key areas regarding the biological activity of PCPPK:
- Anxiolytic Effects : In preclinical studies, PCPPK demonstrated significant anxiolytic properties when tested in rodent models. The compound reduced anxiety-like behaviors in elevated plus maze tests, indicating its potential utility in anxiety disorders.
- Antidepressant Activity : PCPPK exhibited antidepressant-like effects in forced swim tests and tail suspension tests. These findings suggest that the compound may influence neurochemical pathways associated with mood regulation.
- Neuroprotective Properties : Preliminary studies indicate that PCPPK may offer neuroprotective effects against oxidative stress-induced neuronal damage. This aspect is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Table 1: Summary of Biological Activities of PCPPK
Activity Type | Model/System Used | Findings | Reference |
---|---|---|---|
Anxiolytic | Elevated Plus Maze | Significant reduction in anxiety-like behaviors | |
Antidepressant | Forced Swim Test | Decreased immobility time | |
Neuroprotective | Neuronal Cell Cultures | Reduced oxidative stress markers | |
Dopamine Modulation | In Vivo Rodent Models | Altered dopamine levels in the striatum |
Clinical Implications
The promising biological activities of PCPPK suggest several potential clinical applications:
- Treatment of Anxiety Disorders : Given its anxiolytic properties, PCPPK could be developed as a therapeutic agent for generalized anxiety disorder (GAD) or panic disorder.
- Management of Depression : The antidepressant-like effects observed warrant further investigation into PCPPK as a candidate for treating major depressive disorder (MDD).
- Neurodegenerative Disease Therapy : The neuroprotective capabilities highlight the need for research into PCPPK's role in mitigating symptoms or progression of neurodegenerative diseases.
Properties
IUPAC Name |
(1-phenylcyclopentyl)-(4-propylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-2-12-20-13-15-21(16-14-20)18(22)19(10-6-7-11-19)17-8-4-3-5-9-17/h3-5,8-9H,2,6-7,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREVGWMZAQJXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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